molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395
Key on ui cas rn: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05792886

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 19.45 kg of acetonitrile (ACN) and 12.45 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, and 4.8 g of PdCl2. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 5.3 kg of ACN and 5.64 kg of triethylamine (TEA). The agitator is set at 158 rpm and the reactor is pressured and vented three times with 80 psig nitrogen. The reactor is then purged for ten minutes with nitrogen. Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP) dissolved in 0.35 kg of TEA is charged to the reactor. The agitator is set to 412 rpm and the reactor is heated with steam on the jacket. The reaction temperature is initially in the range of 91°-109° C., while the pressure varies from 412°-519 psig. The reaction produces a heat kick, and after 30 minutes the temperature rises to 109° C. with 26° C. cooling water on the jacket. The total reaction time is 1.75 hours with a BMN conversion of 100%. The reactor is cooled, vented, and the reactor contents are transferred to a 30-gallon glass lined reactor for workup.
Quantity
19.45 kg
Type
reactant
Reaction Step One
Quantity
12.45 kg
Type
reactant
Reaction Step One
Name
Quantity
5.3 kg
Type
reactant
Reaction Step Two
Quantity
5.64 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
PdCl2
Quantity
4.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].Br[C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1.C(N(CC)CC)C>Cl[Pd]Cl.O>[CH3:16][O:15][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([CH:1]=[CH2:2])[CH:14]=[CH:13]2

Inputs

Step One
Name
Quantity
19.45 kg
Type
reactant
Smiles
C(C)#N
Name
Quantity
12.45 kg
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Two
Name
Quantity
5.3 kg
Type
reactant
Smiles
C(C)#N
Name
Quantity
5.64 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Four
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
PdCl2
Quantity
4.8 g
Type
catalyst
Smiles
Cl[Pd]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The reactor is then purged for ten minutes with nitrogen
ADDITION
Type
ADDITION
Details
Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.35 kg of TEA
ADDITION
Type
ADDITION
Details
is charged to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the reactor is heated with steam on the jacket
CUSTOM
Type
CUSTOM
Details
is initially in the range of 91°-109° C., while the pressure
CUSTOM
Type
CUSTOM
Details
The reaction produces a heat kick
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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